Butanamide, 3-hydroxy-N-(phenylmethyl)-
Description
Butanamide, 3-hydroxy-N-(phenylmethyl)-, is a substituted amide characterized by a hydroxyl group at the C3 position of the butanamide backbone and a benzyl (phenylmethyl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and lipophilicity from the benzyl moiety.
Properties
CAS No. |
89232-29-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-benzyl-3-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
AZQFSLWMFYKQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of butanamide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can facilitate the reaction.
Industrial Production Methods
Industrial production of Butanamide, 3-hydroxy-N-(phenylmethyl)- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted butanamide derivatives with various functional groups.
Scientific Research Applications
Butanamide, 3-hydroxy-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. The hydroxy group and phenylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Butanamide, 2-hydroxy-N,3,3-trimethyl- (CAS 87919-98-0)
- Structure : Hydroxyl at C2, methyl groups at C3 and N.
- Key Differences : Positional isomerism (C2 vs. C3 hydroxyl) and additional methyl groups reduce polarity compared to the target compound.
- Properties: Molecular weight = 145.11 g/mol; hydrogen bond donors = 2, acceptors = 2 .
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS 268556-62-3)
- Structure: Amino group at C2, dimethyl at C3, benzyl at N.
- Applications : Used in stereoselective synthesis, highlighting the importance of chiral centers in pharmacological activity .
Butanamide, 3-methyl-N-[2-(trifluoromethyl)phenyl]- (CAS 2994-79-8)
- Structure : Methyl at C3, trifluoromethylphenyl at N.
- Key Differences : The electron-withdrawing trifluoromethyl group increases stability and alters solubility compared to the benzyl group in the target compound. Molecular weight = 245.24 g/mol .
Functional Group Variations
Hydroxyl vs. Keto/Amino Groups
- 3-Oxo Group (Butanamide, 3-oxo-N-phenyl-2-(phenylazo)-, CAS 1657-13-2) : Introduces a keto group and azo linkage, creating a chromophore useful in dyes but reducing metabolic stability .
- Amino Group (): Increases basicity, enabling salt formation and interaction with biological targets like enzymes .
Benzyl vs. Other Aromatic Substituents
- Trifluoromethylphenyl () : Enhances metabolic resistance and electron-deficient aromatic interactions.
- 4-Chlorophenyl () : Introduces halogen bonding, affecting receptor binding in medicinal chemistry .
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | LogP* | Key Substituents |
|---|---|---|---|---|
| Target Compound (Inferred) | ~193.2 | 2 (OH, NH) | ~1.5 | C3-OH, N-benzyl |
| Butanamide, 2-hydroxy-N,3,3-trimethyl- | 145.11 | 2 | 0.8 | C2-OH, C3,3-diCH₃ |
| 3-Methyl-N-(trifluoromethylphenyl)- | 245.24 | 1 (NH) | 3.2 | C3-CH₃, N-CF₃Ph |
| 2-Amino-3,3-dimethyl-N-benzyl- | 220.31 | 2 (NH₂, NH) | 1.9 | C2-NH₂, C3,3-diCH₃, N-benzyl |
*LogP values estimated using fragment-based methods.
Biological Activity
Butanamide, 3-hydroxy-N-(phenylmethyl)- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- IUPAC Name : Butanamide, 3-hydroxy-N-(phenylmethyl)-
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
Synthesis Methods
The synthesis of Butanamide, 3-hydroxy-N-(phenylmethyl)- can be achieved through various methods, including:
- Baker’s Yeast Mediated Reduction : This eco-friendly method utilizes Baker’s yeast to convert substrates into the desired hydroxyamides, showcasing high yields and minimal environmental impact .
- Chemical Synthesis : Traditional chemical methods involve the use of specific reagents and conditions to achieve the desired compound.
Antibacterial Activity
Research has demonstrated that Butanamide, 3-hydroxy-N-(phenylmethyl)- exhibits notable antibacterial properties. A study tested its effectiveness against several bacterial strains, revealing significant inhibition zones:
| Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 49 | |
| Bacillus cereus | 45 | |
| Escherichia coli | 44 | |
| Pseudomonas aeruginosa | 40 |
This data indicates that the compound is particularly effective against Gram-positive bacteria.
The mechanism by which Butanamide, 3-hydroxy-N-(phenylmethyl)- exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Disruption of Metabolic Pathways : The compound may interfere with critical metabolic processes in bacteria, leading to cell death.
Study on Antibacterial Efficacy
A study conducted by Ojha et al. (2011) evaluated the antibacterial activity of synthesized hydroxyamides, including Butanamide, 3-hydroxy-N-(phenylmethyl)-. The study utilized the well diffusion method on various bacterial strains and found that the compound showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Bacillus cereus .
Neuroprotective Potential
Recent studies have suggested that derivatives of butanamide compounds may possess neuroprotective properties. For instance, certain analogs were found to inhibit tau aggregation and reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
